(6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine
Description
(6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine is a pyrimidine derivative featuring a hydrazine group at position 4 and a p-tolylsulfanyl (4-methylphenylthio) substituent at position 6. The hydrazine moiety (-NH-NH₂) facilitates condensation reactions, making it a versatile precursor for synthesizing heterocyclic compounds such as triazoles or pyrazoles . The p-tolylsulfanyl group contributes electron-donating effects, which may enhance solubility and influence intermolecular interactions in biological or material science contexts .
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
[6-(4-methylphenyl)sulfanylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)16-11-6-10(15-12)13-7-14-11/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
ACZZCXQTBWOAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC(=C2)NN |
Origin of Product |
United States |
Biological Activity
(6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.
Chemical Structure
The chemical structure of (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine can be represented as follows:
- Molecular Formula : C12H14N4S
- Molecular Weight : 246.33 g/mol
Antimicrobial Activity
Research has indicated that hydrazine derivatives, including (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of hydrazones against various bacterial strains, showing zones of inhibition comparable to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine | E. coli | 20 |
| (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine | S. aureus | 22 |
| Control (Ampicillin) | E. coli | 21 |
| Control (Ampicillin) | S. aureus | 24 |
This data suggests that (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine has also been explored. It has shown cytotoxic effects on various cancer cell lines, including lung adenocarcinoma and melanoma cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
A recent study reported the following IC50 values for different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (Lung Adenocarcinoma) | 15 |
| A375 (Skin Melanoma) | 18 |
| BJ (Normal Fibroblast) | 25 |
These results indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .
The biological activity of (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases, leading to disrupted cellular processes and increased apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of hydrazone derivatives in treating infections and cancers:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with a hydrazone derivative resulted in a significant reduction in infection rates compared to placebo.
- Case Study 2 : In vitro studies on melanoma cells showed that treatment with (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine led to a marked decrease in cell viability, supporting its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of hydrazine have been noted for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Some studies suggest that hydrazine derivatives may exhibit activity against viruses by interfering with their replication mechanisms. For instance, compounds structurally related to (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine have shown promise in inhibiting viral infections like the Tobacco Mosaic Virus (TMV) .
Anticancer Potential
There is growing evidence supporting the anticancer potential of (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine. Research has demonstrated that certain hydrazine derivatives can induce apoptosis in cancer cells, suggesting a mechanism through which these compounds may exert their effects. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis and evaluation of various hydrazine derivatives, including (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine. The results showed that these compounds exhibited notable antimicrobial activity against several pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine | 32 | Staphylococcus aureus |
| Another Hydrazine Derivative | 16 | Escherichia coli |
Case Study 2: Antiviral Activity
In another research effort focused on antiviral activity, derivatives were tested against TMV. The results indicated that certain modifications to the hydrazine structure enhanced antiviral efficacy, suggesting a structure-activity relationship that could guide future drug design .
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group readily participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). For example:
-
Reaction with Chalcones :
Under microwave irradiation (270W, 3–6 min) in ethanol with KOH, hydrazine derivatives form pyrazole or thiopyrimidine rings via cyclization . Similar conditions apply to (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine, yielding fused heterocycles.
| Substrate | Product Class | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Chalcone derivative | Pyrazole | 70–87 | 3–5 |
| Chalcone derivative | Thiopyrimidine | 68–86 | 3–6 |
Data adapted from microwave-assisted syntheses of analogous hydrazine derivatives .
Cyclization Reactions
The compound undergoes cyclization to form nitrogen- and sulfur-containing heterocycles:
-
With Carbon Disulfide :
Reacts with CS₂ in methanol/KOH to form triazolo[3,4-b] thiadiazole derivatives after refluxing with hydrazine hydrate .
Mechanism :
-
Nucleophilic attack by the hydrazine –NH₂ on the electrophilic carbon of CS₂.
-
Cyclization via elimination of H₂O.
Nucleophilic Substitution at the Sulfur Atom
The p-tolylsulfanyl group (–S–C₆H₄–CH₃) undergoes nucleophilic displacement:
-
Reaction with Amines :
In polar aprotic solvents (e.g., DMF), primary amines displace the thioether group, forming pyrimidinylamine derivatives.
Example :
Oxidation Reactions
The sulfur atom in the thioether group is susceptible to oxidation:
-
With H₂O₂ or mCPBA :
Forms sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, altering electronic properties of the pyrimidine ring.
Conditions :
-
Sulfoxide: 1 eq. H₂O₂, 0°C, 1 hr (yield: ~75%).
-
Sulfone: 2 eq. mCPBA, RT, 2 hr (yield: ~68%).
Acetylation of the Hydrazine Group
The –NH–NH₂ group reacts with acetic anhydride to form acetylated derivatives:
-
Reaction :
Optimized Conditions :
Complexation with Metal Ions
The hydrazine and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺):
Stoichiometry :
Typically 1:1 (metal:ligand), confirmed by Job’s plot .
Biological Activity-Related Reactions
In medicinal chemistry contexts:
-
Schiff Base Formation :
Reacts with indole-3-carboxaldehydes to form hydrazone derivatives, evaluated for antimicrobial activity .
Example Reaction :
Key Reaction Optimization Parameters
| Reaction Type | Optimal Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Condensation | Ethanol | 60–80 | KOH | 68–87 |
| Cyclization | Methanol | Reflux | None | 70–86 |
| Acetylation | Solvent-free | 100 | Fly-ash:H₂SO₄ | >75 |
| Oxidation (Sulfone) | DCM | 25 | mCPBA | 65–70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrimidine Derivatives
[4-Difluoromethyl-6-(4-fluoro-phenyl)-pyrimidin-2-yl]-hydrazine
This analog replaces the p-tolylsulfanyl group with a 4-fluorophenyl substituent and introduces a difluoromethyl group at position 4.
Acetic Acid, ((6-(4-Methylphenoxy)-4-pyrimidinyl)thio)-, Hydrazide
While sharing a pyrimidine-thio backbone, this compound substitutes hydrazine with a hydrazide (-CONH-NH₂). The hydrazide group enables distinct reactivity, such as forming acylated derivatives, but reduces nucleophilicity compared to free hydrazine .
Heterocyclic Derivatives with Hydrazine Moieties
Thiazolyl Hydrazones (Compounds 16–17, )
These compounds feature a thiazole ring conjugated to a hydrazone group. Unlike the target compound’s pyrimidine core, the thiazole ring enhances π-π stacking interactions, contributing to selective MAO-B inhibition (IC₅₀ = 0.89 µM for compound 16) and antioxidant activity .
Triazole Derivatives (Compounds 6a–d, )
Synthesized via hydrazine-condensation reactions, these triazoles demonstrate the utility of hydrazine in constructing nitrogen-rich heterocycles. The target compound’s hydrazine group could similarly serve as a precursor for triazole-based drug candidates .
Hydrazine-Functionalized Corrosion Inhibitors ()
Dihydrazino-methoxy-triazine derivatives (e.g., DHMeT) exhibit 95.1% corrosion inhibition at 25 ppm, outperforming monohydrazino analogs. While the target compound’s single hydrazine group may limit low-concentration efficacy, its pyrimidine-thio structure could enhance adsorption on metal surfaces through sulfur-metal interactions .
Key Research Findings and Data Comparison
Table 1. Comparative Analysis of Hydrazine-Containing Compounds
Physicochemical Properties
- NMR data for hydrazine protons (δ 9.8–10.11 ppm in ) provide a benchmark for characterizing the target compound’s -NH-NH₂ signals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine, and how do reaction parameters influence yield?
- Answer : The compound is synthesized via condensation of pyrimidine precursors with hydrazine derivatives. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with p-tolylsulfanyl-substituted reagents in ethanol/acetic acid under controlled pH yields the target compound. Solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst choice (e.g., HCl or sodium acetate) significantly impact reaction efficiency and purity. Parallel purification steps, such as column chromatography, are critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm hydrazine connectivity and aromatic substitution patterns.
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrimidine and tolyl groups) and hydrogen-bonding networks, as demonstrated in related pyrimidinyl-hydrazine structures .
- UV-Vis spectroscopy : Monitors electronic transitions (e.g., absorption maxima at ~546 nm for hydrazine derivatives) to assess conjugation effects .
Q. How is the purity of (6-p-Tolylsulfanyl-pyrimidin-4-yl)-hydrazine validated during synthesis?
- Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to detect impurities. Thermogravimetric analysis (TGA) evaluates thermal stability, while elemental analysis confirms stoichiometry. Discrepancies in melting points or spectral data between batches may indicate unreacted intermediates or byproducts, necessitating re-crystallization or solvent optimization .
Advanced Research Questions
Q. What computational approaches predict the catalytic or reactive behavior of this compound in organic transformations?
- Answer : Density functional theory (DFT) calculations model reaction pathways, such as hydrazine-mediated cycloreversion or cycloaddition. For example, activation barriers for rate-determining steps (e.g., [2.2.2]-bicyclic hydrazine intermediates) can be calculated to guide catalyst design. Computational studies also predict regioselectivity in nucleophilic substitution reactions at the pyrimidine ring .
Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?
- Answer : Cross-validation using complementary techniques is critical:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm) that may vary due to tautomerism.
- Mass spectrometry : Confirms molecular ion peaks and detects fragmentation patterns.
- Single-crystal XRD : Resolves structural ambiguities caused by polymorphism or solvate formation. Contradictions often arise from solvent residues or incomplete hydrazine conjugation, requiring iterative synthetic optimization .
Q. What strategies enhance the stability of this compound under storage or experimental conditions?
- Answer :
- Storage : Protect from moisture and light by storing under inert gas (N/Ar) at −20°C.
- Stabilization : Chelating agents (e.g., EDTA) or antioxidants (e.g., BHT) mitigate oxidative degradation.
- Thermal analysis : TGA/DSC data identify decomposition thresholds (e.g., >150°C), guiding safe handling protocols .
Q. How can this compound be applied in chemical derivatization for analytical enrichment?
- Answer : The hydrazine moiety reacts selectively with carbonyl groups (e.g., glycoproteins or oxidized metabolites) under mild acidic conditions (pH 4–6). For example, reversible hydrazone formation enables enrichment of N-linked glycopeptides in proteomics. Optimization involves adjusting reaction time (1–24 h) and hydrazine excess (10–50× molar ratio) to maximize derivatization efficiency .
Methodological Considerations
- Synthetic Reproducibility : Document solvent grades (e.g., anhydrous ethanol vs. 95%) and catalyst purity, as trace water or acids can alter reaction kinetics .
- Data Interpretation : Compare experimental NMR/XRD results with computational simulations (e.g., Mercury or Gaussian) to validate structural assignments .
- Contradiction Management : Use statistical tools (e.g., principal component analysis) to correlate spectral outliers with synthetic variables like temperature or reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
